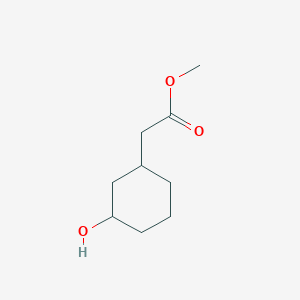

Methyl 2-(3-hydroxycyclohexyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-hydroxycyclohexyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7-8,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERCSYDJGONUOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(3-hydroxycyclohexyl)acetate

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of Methyl 2-(3-hydroxycyclohexyl)acetate, a valuable bifunctional building block in organic synthesis. The document delineates a robust synthetic pathway via Fischer-Speier esterification, offering a causality-driven explanation for each procedural step, from reaction setup to purification. Furthermore, it establishes a full spectroscopic profile of the target molecule, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed to equip researchers, chemists, and drug development professionals with the requisite knowledge for the reliable preparation and unambiguous identification of this compound.

Introduction and Strategic Overview

This compound (C₉H₁₆O₃) is a carbocyclic compound featuring both a secondary alcohol and a methyl ester functional group.[1][2][3][] This structural arrangement makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and fine chemicals where the cyclohexane scaffold provides a rigid, three-dimensional framework.[5][6]

The strategic approach to synthesizing this molecule hinges on the reliable formation of an ester from its constituent carboxylic acid and alcohol. The most direct and pedagogically valuable method is the Fischer-Speier esterification of 2-(3-hydroxycyclohexyl)acetic acid with methanol.[7][8] This classic acid-catalyzed condensation reaction is governed by equilibrium, necessitating specific strategies to ensure a high yield of the desired product.[9][10] This guide will focus on this method, detailing its mechanism and practical execution.

Compound Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₃ | [1][2] |

| Molecular Weight | 172.22 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| SMILES | COC(=O)CC1CCCC(C1)O | [1][3] |

| InChIKey | DERCSYDJGONUOX-UHFFFAOYSA-N | [1] |

Synthesis via Fischer-Speier Esterification

The synthesis of this compound is efficiently achieved by reacting 2-(3-hydroxycyclohexyl)acetic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[7][8]

Reaction Mechanism

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. Each step is reversible, and the equilibrium is typically driven towards the product ester by using a large excess of the alcohol (methanol) and/or by removing water as it is formed.[10]

-

Protonation of the Carbonyl: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

-

Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or another methanol molecule) to regenerate the acid catalyst and yield the final ester product.

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

Materials and Equipment:

-

2-(3-hydroxycyclohexyl)acetic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-(3-hydroxycyclohexyl)acetic acid in 100 mL of anhydrous methanol.

-

Causality: Methanol serves as both the reactant and the solvent. Using it in large excess shifts the reaction equilibrium towards the product side, maximizing the yield.

-

-

Catalyst Addition: While stirring, carefully add 2 mL of concentrated sulfuric acid dropwise to the solution.

-

Causality: Concentrated H₂SO₄ is a strong acid catalyst required to protonate the carboxylic acid. It also acts as a dehydrating agent, further helping to drive the equilibrium forward. The addition should be slow to control the exothermic reaction.

-

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours.

-

Causality: Heating increases the reaction rate. Refluxing ensures that the reaction can be maintained at the boiling point of the solvent without loss of material.

-

-

Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~7-8).

-

Causality: The reaction is quenched by adding water, which dilutes the reagents. The NaHCO₃ neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting them into water-soluble salts.

-

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Causality: The ester product is significantly more soluble in organic solvents than in water, allowing for its separation from inorganic salts and other aqueous-soluble components. Multiple extractions ensure efficient recovery.

-

-

Washing and Drying: Wash the combined organic layers with 100 mL of water, followed by 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Causality: Washing with water removes residual water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process. Anhydrous MgSO₄ removes the final traces of water from the organic solvent.

-

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

-

Causality: Column chromatography separates the target compound from any remaining starting material or byproducts based on differences in polarity.

-

Caption: Experimental workflow for synthesis and purification.

Characterization of this compound

Unambiguous characterization is essential to confirm the structure and purity of the synthesized product. The following data represents a typical spectroscopic profile for the target molecule.

Spectroscopic Data Summary

| Technique | Functional Group / Proton | Expected Signal / Absorption |

| ¹H NMR | -OCH₃ (Ester) | ~3.67 ppm (singlet, 3H) |

| -CH (OH)- | ~3.6 - 4.1 ppm (multiplet, 1H) | |

| -CH₂ -COO- | ~2.25 ppm (doublet, 2H) | |

| Cyclohexane -CH - & -CH₂ - | 1.0 - 2.1 ppm (complex multiplets, 10H) | |

| -OH | Variable, broad singlet | |

| ¹³C NMR | C =O (Ester) | ~173 ppm |

| -C H(OH)- | ~68 - 72 ppm | |

| -OC H₃ (Ester) | ~52 ppm | |

| -C H₂-COO- | ~41 ppm | |

| Cyclohexane C H₂ & C H | ~20 - 45 ppm (multiple signals) | |

| IR Spectroscopy | O-H stretch (Alcohol) | 3600 - 3200 cm⁻¹ (broad) |

| C-H stretch (sp³) | 3000 - 2850 cm⁻¹ (medium-strong) | |

| C=O stretch (Ester) | ~1735 cm⁻¹ (strong, sharp) | |

| C-O stretch (Ester & Alcohol) | 1300 - 1000 cm⁻¹ (strong) | |

| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z = 172.11 |

| Fragmentation | [M-H₂O]⁺ (m/z=154), [M-OCH₃]⁺ (m/z=141) |

Interpretation of Spectroscopic Data

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the methyl ester protons around 3.67 ppm. The proton on the carbon bearing the hydroxyl group will appear as a multiplet further downfield. The diastereotopic protons of the acetate CH₂ group will likely appear as a doublet. The remaining cyclohexane protons will produce a complex series of overlapping multiplets in the upfield region.

-

¹³C NMR: The carbonyl carbon of the ester provides a key signal in the downfield region (~173 ppm). The carbon attached to the hydroxyl group and the methoxy carbon also have distinct chemical shifts. The remaining aliphatic carbons of the cyclohexane ring and the acetate side chain will appear in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. A broad absorption band above 3200 cm⁻¹ confirms the presence of the hydroxyl group. The most intense and sharp peak will be the ester carbonyl (C=O) stretch, expected around 1735 cm⁻¹.[11]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak at m/z 172, corresponding to the molecular weight of the compound (C₉H₁₆O₃).[1][3] Common fragmentation patterns for this type of molecule include the loss of water (m/z 154) from the alcohol and the loss of the methoxy group (m/z 141) from the ester.

Standard Protocol for IR Spectrum Acquisition (FTIR-ATR)

This protocol outlines a standard procedure for obtaining a high-quality IR spectrum of the liquid product.

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer and the Attenuated Total Reflectance (ATR) accessory are clean and powered on.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Using a clean pipette, place a single drop of the purified this compound onto the ATR crystal, ensuring the crystal surface is fully covered.[11]

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Baseline correct the spectrum if necessary and label the major peaks.

-

Cleaning: Thoroughly clean the ATR crystal with a soft, lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.[11]

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound via Fischer-Speier esterification. By providing a rationale for each experimental step, from the choice of catalyst to the purification strategy, this document serves as a practical resource for its successful preparation. The comprehensive characterization data, including predicted NMR shifts, IR absorption frequencies, and mass spectral fragments, establishes a benchmark for product validation, ensuring both structural integrity and purity. This integrated approach of synthesis and characterization empowers researchers to confidently produce and utilize this versatile chemical intermediate in their scientific endeavors.

References

- 1. This compound | C9H16O3 | CID 13071110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. PubChemLite - this compound (C9H16O3) [pubchemlite.lcsb.uni.lu]

- 5. chemimpex.com [chemimpex.com]

- 6. Methyl 2-(1-hydroxycyclohexyl)acetate | 61704-66-3 | Benchchem [benchchem.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-(3-hydroxycyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 2-(3-hydroxycyclohexyl)acetate is a bifunctional organic molecule incorporating both a secondary alcohol and a methyl ester. This guide provides a comprehensive overview of its physical and chemical properties, intended to support research, synthesis, and drug development activities. While experimental data for this specific compound is limited, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive profile. Detailed protocols for its synthesis and the characterization of its key properties are also presented to provide a practical framework for laboratory investigation.

Introduction

The landscape of modern drug discovery and development is intrinsically linked to the exploration of novel molecular scaffolds. This compound, with its stereogenic centers and dual functional groups, represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of a hydroxyl group allows for further functionalization or can act as a key hydrogen bonding moiety in interactions with biological targets. The ester group, on the other hand, can influence solubility and pharmacokinetic properties, and may serve as a prodrug moiety, designed for in vivo hydrolysis to release an active carboxylic acid.[1]

This guide aims to provide a detailed technical overview of this compound, addressing its structural and physicochemical properties, chemical reactivity, and potential applications. By combining theoretical knowledge with practical, field-proven methodologies, we present a self-validating system of information for scientists engaged in the chemical and pharmaceutical sciences.

Molecular Structure and Identification

A thorough understanding of a molecule begins with its fundamental structure and identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 86576-86-5 | [2] |

| Molecular Formula | C₉H₁₆O₃ | [2] |

| Molecular Weight | 172.22 g/mol | [2] |

| Canonical SMILES | COC(=O)CC1CCCC(C1)O | [2] |

| InChI Key | DERCSYDJGONUOX-UHFFFAOYSA-N | [2] |

Diagram 1: 2D and 3D Structures of this compound

Caption: 2D and 3D representations of this compound.

Physical Properties

| Property | Predicted/Analog Value | Analogous Compound & Source |

| Boiling Point | ~201-240 °C | Methyl cyclohexylacetate (~201 °C)[3][4], another substituted methyl cyclohexyl acetate (238-240 °C)[5] |

| Melting Point | Liquid at room temperature | Cyclohexyl acetate (Freezing point: -65 °C)[6] |

| Density | ~0.951 g/mL at 25 °C | Methyl cyclohexylacetate[3] |

| Solubility in Water | Slightly soluble | Esters with 3-5 carbons have borderline solubility.[3] Small esters are fairly soluble, but solubility decreases with chain length.[7] |

| Solubility in Organic Solvents | Soluble | Esters are generally soluble in organic solvents like ethanol, ether, acetone, and methylated spirits.[8][9] |

| logP (Octanol-Water Partition Coefficient) | 1.1 (Computed) | PubChem[2] |

Expert Insights: The presence of the hydroxyl group is expected to increase the boiling point and water solubility compared to its non-hydroxylated analog, methyl 2-cyclohexylacetate, due to hydrogen bonding capabilities. The logP value of 1.1 suggests a relatively balanced hydrophilic-lipophilic character, a property often sought in drug candidates for good ADME (absorption, distribution, metabolism, and excretion) profiles.[10]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: a secondary alcohol and a methyl ester.

Reactivity of the Secondary Alcohol

The secondary hydroxyl group is a versatile site for chemical modification.

-

Oxidation: Secondary alcohols can be oxidized to ketones.[11] This reaction provides a route to synthesize the corresponding keto-ester, methyl 2-(3-oxocyclohexyl)acetate. Common oxidizing agents include chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC), and Swern oxidation conditions.

-

Esterification and Etherification: The hydroxyl group can undergo further esterification with other carboxylic acids or their derivatives, or be converted to an ether. These reactions are fundamental in prodrug design and in the synthesis of more complex analogs.

-

Conversion to a Leaving Group: The hydroxyl group is a poor leaving group in nucleophilic substitution reactions. It can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride.[11] This activation allows for subsequent displacement by a wide range of nucleophiles.

Reactivity of the Methyl Ester

The ester functionality is also amenable to several important transformations.

-

Hydrolysis: Esters can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification).[12] This reaction is particularly relevant in the context of prodrugs, where in vivo enzymatic hydrolysis by esterases can release the active carboxylic acid.[1]

-

Transesterification: The methyl group of the ester can be exchanged for a different alkyl group by reacting with another alcohol in the presence of an acid or base catalyst.

-

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). In the case of this compound, this would yield a diol.

-

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent to form tertiary alcohols.

Stability

The stability of the molecule is an important consideration for storage and formulation.

-

Hydrolytic Stability: As an ester, the compound is susceptible to hydrolysis, particularly at non-neutral pH. The rate of hydrolysis is influenced by temperature and the presence of catalysts.[13]

-

Thermal Stability: Aliphatic esters generally begin to degrade at temperatures around 275 °C.[14] The degradation often proceeds via scission of the ester linkage.

Diagram 2: Key Reactions of this compound

Caption: Major chemical transformations of the subject compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl ester protons (O-CH₃) around 3.7 ppm. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet between 3.5 and 4.0 ppm. The protons of the cyclohexyl ring and the methylene group adjacent to the ester would produce a complex series of overlapping multiplets in the upfield region (approximately 1.0-2.5 ppm). For the analogous compound, cyclohexyl acetate, proton signals for the cyclohexyl ring appear between 1.26 and 1.86 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum should display a signal for the ester carbonyl carbon around 170-175 ppm. The carbon of the methyl ester (O-CH₃) would be expected around 50-55 ppm. The carbon attached to the hydroxyl group (CH-OH) would appear in the range of 60-75 ppm. The remaining aliphatic carbons of the cyclohexyl ring and the methylene group would resonate in the upfield region (20-40 ppm). For cyclohexyl acetate, the ester carbonyl carbon appears at 170.36 ppm, and the cyclohexyl carbons resonate between 23.90 and 72.62 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the hydroxyl and ester functional groups.

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3500-3200 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group, indicative of hydrogen bonding.[15][16]

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group should appear around 1735-1750 cm⁻¹.[16]

-

C-O Stretch: One or two strong bands are expected in the fingerprint region, between 1300 and 1000 cm⁻¹, corresponding to the C-O stretching vibrations of the ester and the secondary alcohol.[17]

-

C-H Stretch: Absorptions for the sp³ C-H stretching of the aliphatic ring and methyl group will be present just below 3000 cm⁻¹.[17]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation of the molecular ion.

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 172 may be observed, although it could be weak due to the presence of the alcohol, which can readily lose a molecule of water.[18]

-

Key Fragments: Common fragmentation pathways would include the loss of a methoxy group (-OCH₃, M-31), the loss of a methoxycarbonyl group (-COOCH₃, M-59), and the loss of water from the hydroxyl group (M-18). Fragmentation of the cyclohexyl ring would also produce a complex pattern of lower mass ions.

Synthesis Protocol: Fischer Esterification

A plausible and common method for the synthesis of this compound is the Fischer esterification of 2-(3-hydroxycyclohexyl)acetic acid with methanol in the presence of an acid catalyst.[17][19]

Diagram 3: Fischer Esterification Workflow

Caption: A typical workflow for the synthesis via Fischer esterification.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(3-hydroxycyclohexyl)acetic acid (1.0 eq), a large excess of methanol (which also serves as the solvent), and a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[20]

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 1-10 hours.[19] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling the reaction mixture to room temperature, carefully neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography to yield the pure ester.

Causality Behind Experimental Choices: Using a large excess of methanol serves to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby increasing the yield of the desired ester.[17] The acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[19]

Safety and Handling

Based on the GHS classification data available for this compound, the following hazards are identified:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Standard laboratory safety protocols should be strictly followed when handling this compound.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural motifs are relevant in medicinal chemistry.

-

Scaffold for Synthesis: The bifunctional nature of the molecule makes it a valuable starting material for the synthesis of more complex molecules. The hydroxyl and ester groups provide two distinct points for chemical modification.

-

Prodrug Development: The ester functionality can be utilized in a prodrug strategy, where the ester is hydrolyzed in vivo to release a biologically active carboxylic acid. This can improve the oral bioavailability or other pharmacokinetic properties of a drug.[1]

-

Mimicry of Natural Products: The hydroxycyclohexyl moiety is found in various natural products and biologically active compounds. This scaffold can be used to design mimetics of these natural ligands.

-

Fragment-Based Drug Discovery: As a relatively small molecule with desirable physicochemical properties (e.g., a logP of 1.1), it could be a candidate for fragment-based screening campaigns to identify starting points for novel drug discovery programs.

Conclusion

This compound is a compound of interest due to its versatile chemical structure. This guide has provided a comprehensive, albeit partially predictive, overview of its physical and chemical properties. By leveraging data from analogous compounds and established chemical principles, a detailed profile has been constructed to aid researchers in their work with this molecule. The provided protocols for synthesis and characterization offer a practical starting point for laboratory investigation. As with any compound in the early stages of investigation, further experimental validation of these properties is encouraged.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Cyclohexyl acetate(622-45-7) 1H NMR [m.chemicalbook.com]

- 3. 乙酸甲酯环己酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. methyl cyclohexyl acetate, 14352-61-5 [thegoodscentscompany.com]

- 5. methyl methyl propyl cyclohexyl acetate, 72183-75-6 [thegoodscentscompany.com]

- 6. Cyclohexyl acetate | C8H14O2 | CID 12146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Cyclohexyl acetate(622-45-7) MS spectrum [chemicalbook.com]

- 9. scribd.com [scribd.com]

- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 11. 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. atul.co.in [atul.co.in]

- 13. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. 2-Methylcyclohexyl acetate | 5726-19-2 [chemicalbook.com]

- 16. Human Metabolome Database: Showing metabocard for Cyclohexyl acetate (HMDB0031352) [hmdb.ca]

- 17. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 18. mdpi.com [mdpi.com]

- 19. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 20. Fischer Esterification-Typical Procedures - operachem [operachem.com]

**A Technical Guide to Methyl 2-(3-hydroxycyclohexyl)acetate (CAS

86576-86-5): Synthesis, Analysis, and Applications**

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

Methyl 2-(3-hydroxycyclohexyl)acetate is a key chemical intermediate whose significance is particularly pronounced in the synthesis of complex pharmaceutical compounds. This guide provides an in-depth examination of this molecule, covering its fundamental chemical and physical properties, established synthesis protocols, robust analytical methods for quality control, and critical safety considerations. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this document serves as a practical resource for professionals engaged in organic synthesis and drug development.

Chemical Identity and Physicochemical Properties

This compound is a cycloaliphatic ester containing both a hydroxyl and a methyl ester functional group. This bifunctionality makes it a versatile building block in organic synthesis.

Structure:

SMILES Representation[1][]

Table 1: Core Chemical Identifiers [1][][3]

| Identifier | Value |

| CAS Number | 86576-86-5 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol |

| InChIKey | DERCSYDJGONUOX-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties [1]

| Property | Value | Notes |

| XLogP3 | 1.1 | A measure of lipophilicity. |

| Hydrogen Bond Donors | 1 | From the hydroxyl (-OH) group. |

| Hydrogen Bond Acceptors | 3 | From the two oxygen atoms in the ester and one in the hydroxyl group. |

| Rotatable Bond Count | 3 | Indicates molecular flexibility. |

| Topological Polar Surface Area | 46.5 Ų | Influences membrane permeability and solubility. |

| Complexity | 156 | A measure of the intricacy of the molecular structure. |

Significance in Pharmaceutical Synthesis: The Ramipril Connection

The primary driver for the industrial and research interest in this compound is its role as a precursor or intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. Notably, it is implicated in synthetic routes leading to Ramipril , a widely prescribed medication for treating hypertension and heart failure.[4][5][6] The cyclohexane ring and its functional groups provide a crucial structural motif required for the final drug molecule. The stereochemistry of the hydroxyl group is of paramount importance, as the biological activity of Ramipril is highly dependent on the specific arrangement of its chiral centers.[5]

Synthesis Methodology: Catalytic Hydrogenation

A prevalent and industrially viable method for synthesizing this compound involves the catalytic hydrogenation of its aromatic precursor, methyl 2-(3-hydroxyphenyl)acetate. This reaction reduces the aromatic benzene ring to a cyclohexane ring.

Reaction Principle: The core of this transformation is the addition of hydrogen across the double bonds of the aromatic ring, a reaction that requires a catalyst to proceed at a reasonable rate and under manageable conditions. The choice of catalyst is critical; catalysts like Rhodium-on-carbon (Rh/C) or Ruthenium are often employed for their high activity and selectivity in arene hydrogenation. The reaction is typically performed in a solvent that can dissolve the starting material and is inert under hydrogenation conditions, such as an alcohol (e.g., methanol, ethanol) or an ester (e.g., ethyl acetate).

Detailed Protocol: Synthesis via Hydrogenation

This protocol describes a representative lab-scale synthesis.

Objective: To prepare this compound by reducing the aromatic ring of methyl 2-(3-hydroxyphenyl)acetate.

Materials and Reagents:

| Reagent | CAS Number | Quantity | Purpose |

| Methyl 2-(3-hydroxyphenyl)acetate | 1798-09-0 | 10.0 g | Starting Material |

| 5% Rhodium on Carbon (Rh/C) | 7440-16-6 | 500 mg | Catalyst |

| Methanol (MeOH) | 67-56-1 | 100 mL | Solvent |

| Hydrogen (H₂) Gas | 1333-74-0 | ~50 psi | Reducing Agent |

| Celite® | 61790-53-2 | As needed | Filter Aid |

Experimental Workflow:

Step-by-Step Procedure:

-

Reactor Charging: To a high-pressure hydrogenation vessel, add methyl 2-(3-hydroxyphenyl)acetate (10.0 g) and methanol (100 mL). Carefully add the 5% Rh/C catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.

-

Inerting: Seal the vessel and purge the system several times with nitrogen to remove all oxygen.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to approximately 50 psi.

-

Reaction: Begin vigorous stirring and heat the mixture to 50°C. The reaction is exothermic, and the temperature may need to be controlled. Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed. The reaction is typically complete within 4-8 hours.

-

Work-up: Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-

Catalyst Removal: The catalyst is pyrophoric and must be handled with care. Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. The filtration should be done in a well-ventilated hood, and the filter cake should not be allowed to dry completely in the open air.

-

Rinsing: Rinse the filter cake with a small amount of fresh methanol to ensure complete recovery of the product.

-

Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a clear, viscous oil. Further purification can be achieved via column chromatography if necessary.

Analytical Quality Control

Ensuring the purity and identity of this compound is critical, especially when it is intended for use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed.

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is an ideal method for assessing the purity of this volatile compound and for quantifying any remaining starting material or by-products.

Principle: The sample is vaporized and injected onto a chromatographic column. The components of the sample travel through the column at different rates depending on their chemical properties and interaction with the column's stationary phase. A detector measures the quantity of the components as they exit the column, producing a chromatogram.

Typical GC Parameters:

| Parameter | Specification | Rationale |

| Column | DB-5 or equivalent (e.g., 30m x 0.25mm, 0.25µm film) | A non-polar column provides good separation for this type of analyte. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |

| Inlet Temp. | 250°C | Ensures complete and rapid vaporization of the sample. |

| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds. |

| Detector Temp. | 280°C | Prevents condensation of analytes in the detector. |

| Oven Program | Start at 100°C, ramp at 10°C/min to 250°C, hold for 5 min | A temperature gradient allows for the separation of compounds with different boiling points. |

Analytical Workflow:

Structural Confirmation by Spectroscopy

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The disappearance of signals in the aromatic region (~6.5-7.5 ppm in ¹H NMR) and the appearance of signals in the aliphatic region (~1.0-4.0 ppm) confirm the successful hydrogenation of the benzene ring.

-

Infrared (IR) Spectroscopy: IR analysis will show a broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a strong absorption around 1735 cm⁻¹ corresponding to the C=O stretch of the ester.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, which should correspond to 172.22 g/mol .[1][]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), this compound is associated with the following hazards.[1]

Table 3: GHS Hazard Information [1]

| Hazard Code | Description | Precautionary Action |

| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |

| H319 | Causes serious eye irritation | Wear eye protection. Rinse cautiously with water for several minutes if in eyes. |

| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing vapors. |

Handling and Storage:

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS 86576-86-5) is a valuable intermediate with direct relevance to the pharmaceutical industry, particularly in the synthesis of ACE inhibitors like Ramipril. Its synthesis via catalytic hydrogenation is a well-established and efficient method. Rigorous quality control using standard analytical techniques such as GC and NMR is essential to ensure its suitability for subsequent synthetic steps where purity is paramount. Adherence to strict safety protocols is mandatory when handling this compound due to its potential as a skin, eye, and respiratory irritant. This guide provides the foundational knowledge required for researchers and drug development professionals to confidently work with this important chemical building block.

References

- 1. This compound | C9H16O3 | CID 13071110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. WO2010049401A1 - Method for the synthesis of a ramipril intermediate - Google Patents [patents.google.com]

- 5. A METHOD FOR PREPARING RAMIPRIL - Patent 2598479 [data.epo.org]

- 6. EP2598479B1 - A method for preparing ramipril - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Spectroscopic Analysis of Methyl 2-(3-hydroxycyclohexyl)acetate

This guide provides an in-depth analysis of the spectroscopic data for Methyl 2-(3-hydroxycyclohexyl)acetate, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide leverages predicted data, grounded in established spectroscopic principles, to provide a robust analytical framework.

Introduction: The Significance of this compound

This compound (C₉H₁₆O₃, Molar Mass: 172.22 g/mol ) is a bifunctional organic molecule containing a hydroxyl group and an ester.[1][2] This structure makes it a versatile building block in organic synthesis. The cyclohexane ring provides a scaffold that can be functionalized, and the hydroxyl and ester groups offer sites for a variety of chemical transformations. Accurate characterization of this molecule is paramount for its use in complex synthetic pathways, and spectroscopic techniques are the primary methods for such characterization.

This guide will delve into the expected spectroscopic signatures of this compound, providing a detailed roadmap for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The following table summarizes the predicted chemical shifts, multiplicities, and integrations for the key protons.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| -OCH₃ (ester methyl) | ~3.7 | Singlet | 3H | A sharp, distinct singlet due to the absence of adjacent protons. |

| -CH-OH (carbinol proton) | ~3.5 - 4.0 | Multiplet | 1H | The chemical shift and multiplicity will be influenced by the stereochemistry (axial vs. equatorial) of the hydroxyl group and coupling to adjacent protons. |

| -CH₂- (acetate methylene) | ~2.2 - 2.4 | Doublet or Multiplet | 2H | Coupled to the adjacent proton on the cyclohexane ring. |

| Cyclohexyl Protons | ~1.0 - 2.1 | Multiplets | 9H | A complex region of overlapping signals from the cyclohexane ring protons. |

| -OH (hydroxyl proton) | Variable (e.g., 1.5-3.0) | Broad Singlet | 1H | The chemical shift is concentration and solvent dependent. This peak will disappear upon D₂O exchange. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

| Carbon Type | Predicted Chemical Shift (ppm) | Notes |

| C=O (ester carbonyl) | ~173 - 175 | The carbonyl carbon is significantly deshielded. |

| -CH-OH (carbinol carbon) | ~68 - 72 | The carbon atom bonded to the hydroxyl group. |

| -OCH₃ (ester methyl) | ~51 - 52 | |

| -CH₂- (acetate methylene) | ~40 - 42 | |

| Cyclohexyl Carbons | ~20 - 45 | Multiple signals corresponding to the six carbons of the cyclohexane ring. |

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of a liquid sample like this compound.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.[3]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl and ester functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H Stretch | 3300 - 3500 | Broad, Strong |

| Alkane (C-H) | C-H Stretch | 2850 - 2950 | Strong, Sharp |

| Ester (C=O) | C=O Stretch | 1735 - 1750 | Strong, Sharp |

| Ester & Alcohol (C-O) | C-O Stretch | 1050 - 1250 | Strong |

Experimental Protocol for IR Spectroscopy

For a liquid sample, the following "neat" sample preparation technique is commonly used.[4][5]

-

Sample Preparation:

-

Data Acquisition:

-

Place the salt plate assembly in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

After analysis, clean the salt plates with a dry solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator to prevent damage from moisture.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from the fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization)

Under electron ionization (EI) conditions, this compound is expected to produce a molecular ion and several characteristic fragment ions.[6]

| Ion | m/z | Identity |

| [M]⁺˙ | 172 | Molecular Ion |

| [M - H₂O]⁺˙ | 154 | Loss of water |

| [M - ˙OCH₃]⁺ | 141 | Loss of a methoxy radical |

| [M - ˙CH₂COOCH₃]⁺ | 85 | Loss of the acetate side chain |

The fragmentation of the molecular ion is a key feature of EI-MS. The following diagram illustrates a plausible fragmentation pathway.

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry

The following is a general procedure for obtaining an EI mass spectrum.

-

Sample Introduction:

-

For a volatile liquid, a direct insertion probe or gas chromatography (GC) can be used to introduce the sample into the ion source.

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

-

Detection:

-

An ion detector records the abundance of each ion, and the data is plotted as a mass spectrum.

-

Conclusion

This guide has provided a comprehensive overview of the predicted spectroscopic data for this compound, along with standardized protocols for data acquisition. While predicted data serves as a valuable guide, it is essential for researchers to confirm these findings with experimental data. The information presented here should empower scientists to confidently identify and characterize this important synthetic intermediate, ensuring the integrity of their research and development efforts.

References

- 1. CASPRE [caspre.ca]

- 2. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stereoisomers of Methyl 2-(3-hydroxycyclohexyl)acetate

This guide provides a comprehensive technical overview of the stereoisomers of Methyl 2-(3-hydroxycyclohexyl)acetate, a molecule of significant interest in synthetic and medicinal chemistry. We will delve into the stereoselective synthesis, chromatographic separation, and detailed spectroscopic characterization of its four stereoisomers. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's stereochemistry.

Introduction: The Critical Role of Stereochemistry

In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit markedly different pharmacological and toxicological profiles.[1][2] The interaction of a drug molecule with its biological target, typically a chiral protein such as an enzyme or receptor, is highly dependent on its stereochemistry. Consequently, the ability to synthesize, separate, and characterize individual stereoisomers is a cornerstone of modern pharmaceutical science.

This compound possesses two chiral centers, giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These can be grouped into two pairs of enantiomers: the trans isomers ((1R,3R) and (1S,3S)) and the cis isomers ((1R,3S) and (1S,3R)). This guide will provide the foundational knowledge and practical methodologies for working with these distinct chemical entities.

Stereoselective Synthesis Strategies

The controlled synthesis of the cis and trans diastereomers of this compound is a key objective. Two primary strategies are presented here, one starting from 3-hydroxybenzoic acid and the other from a commercially available ketoester.

Synthesis via Catalytic Hydrogenation of 3-Hydroxybenzoic Acid

A robust method for preparing the precursor, 3-hydroxycyclohexylacetic acid, involves the catalytic hydrogenation of 3-hydroxybenzoic acid. The stereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions.

-

Synthesis of predominantly cis-3-Hydroxycyclohexylacetic Acid: Catalytic hydrogenation of benzoic acid derivatives over rhodium or ruthenium catalysts in polar solvents is known to favor the formation of cis products.[3][4][5]

-

Synthesis of predominantly trans-3-Hydroxycyclohexylacetic Acid: While more challenging, the synthesis of the trans isomer can be approached through thermodynamic control or by using specific catalytic systems that favor its formation.

Experimental Protocol: Synthesis of Racemic cis-3-Hydroxycyclohexylacetic Acid

-

To a solution of 3-hydroxybenzoic acid (10 g, 72.4 mmol) in ethanol (100 mL) in a high-pressure reactor, add 5% Rhodium on alumina (1 g).

-

Pressurize the reactor with hydrogen gas to 100 psi.

-

Heat the reaction mixture to 80°C and stir vigorously for 24 hours.

-

Cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude cis-3-hydroxycyclohexylacetic acid.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Synthesis via Reduction of Methyl 2-(3-oxocyclohexyl)acetate

An alternative approach involves the reduction of the corresponding ketoester, Methyl 2-(3-oxocyclohexyl)acetate. The choice of reducing agent will influence the diastereoselectivity of the resulting alcohol.

Experimental Protocol: Synthesis of a Mixture of cis and trans-Methyl 2-(3-hydroxycyclohexyl)acetate [1]

-

Dissolve Methyl 2-(3-oxocyclohexyl)acetate (5 g, 29.4 mmol) in a mixture of tetrahydrofuran (50 mL) and ethanol (50 mL) and cool to 0°C in an ice bath.

-

Add sodium borohydride (1.67 g, 44.1 mmol) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of the cis and trans isomers of this compound.

Final Esterification Step

The synthesized 3-hydroxycyclohexylacetic acid (as a mixture of stereoisomers or as a predominantly cis or trans form) can be converted to the corresponding methyl ester via Fischer esterification.

Experimental Protocol: Fischer Esterification

-

Suspend 3-hydroxycyclohexylacetic acid (5 g, 31.6 mmol) in methanol (100 mL).

-

Carefully add concentrated sulfuric acid (1 mL) as a catalyst.

-

Reflux the reaction mixture for 4 hours.

-

Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

-

Purify the product by column chromatography on silica gel.

Separation of Stereoisomers by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for the separation of the four stereoisomers of this compound.[6][7] The choice of the CSP is critical for achieving baseline resolution.

Selection of Chiral Stationary Phase

Based on the structure of the analyte, which contains a hydroxyl group and an ester functionality, several types of CSPs are likely to be effective:

-

Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are widely applicable for the separation of a broad range of chiral compounds.[7]

-

Pirkle-type CSPs: These phases, which rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions, are also good candidates.[8]

-

Cyclodextrin-based CSPs: These are known for their ability to form inclusion complexes with analytes, leading to chiral recognition.[2]

Proposed Chiral HPLC Method

Column: A polysaccharide-based chiral column, such as a Chiralpak AD-H or Chiralcel OD-H, is recommended as a starting point.

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio can be optimized to achieve the best resolution.

Flow Rate: A typical flow rate of 1.0 mL/min is suitable for analytical separations.

Detection: UV detection at a wavelength where the ester carbonyl group absorbs (around 210-220 nm) should be effective.

Expected Elution Order: While the exact elution order will depend on the specific CSP and mobile phase conditions, it is expected that the two pairs of enantiomers (cis and trans) will be resolved from each other, and within each pair, the individual enantiomers will also be separated.

Spectroscopic Characterization by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and differentiation of the stereoisomers of this compound. The chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring are highly sensitive to their stereochemical environment.

Predicted ¹H NMR Spectral Data

The key diagnostic signals in the ¹H NMR spectrum will be those of the protons on the carbons bearing the hydroxyl and acetate groups (C1 and C3), as well as the protons on the carbon in between (C2). The axial and equatorial protons on the cyclohexane ring will have distinct chemical shifts.[6][9][10][11]

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz)

| Proton | cis-Isomer (1R,3S)/(1S,3R) | trans-Isomer (1R,3R)/(1S,3S) | Rationale |

| H1 (axial) | ~1.2 | ~1.2 | The axial proton is generally more shielded. |

| H1 (equatorial) | ~1.8 | ~1.8 | The equatorial proton is generally more deshielded. |

| H3 (axial) | ~3.5 | ~4.0 | In the trans isomer, the axial proton on C3 is deshielded by the neighboring axial acetate group. |

| H3 (equatorial) | ~4.1 | ~3.6 | In the cis isomer, the equatorial proton on C3 is deshielded by the neighboring equatorial acetate group. |

| -OCH₃ | ~3.67 | ~3.67 | The methyl ester protons will have a similar chemical shift in both isomers. |

| -CH₂-COO | ~2.3 | ~2.3 | The methylene protons adjacent to the ester will have a similar chemical shift in both isomers. |

| J(H3a, H2a/H4a) | ~10-12 Hz | ~10-12 Hz | Large axial-axial coupling. |

| J(H3a, H2e/H4e) | ~3-5 Hz | ~3-5 Hz | Small axial-equatorial coupling. |

| J(H3e, H2a/H4a) | ~3-5 Hz | ~3-5 Hz | Small equatorial-axial coupling. |

| J(H3e, H2e/H4e) | ~2-4 Hz | ~2-4 Hz | Small equatorial-equatorial coupling. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectra will also show distinct differences between the cis and trans isomers due to steric effects.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon | cis-Isomer | trans-Isomer | Rationale |

| C1 | ~40 | ~40 | The carbon bearing the acetate group. |

| C3 | ~68 | ~72 | The carbon bearing the hydroxyl group is expected to be more deshielded in the trans isomer due to steric interactions. |

| -OCH₃ | ~51 | ~51 | The methyl ester carbon. |

| -CH₂-COO | ~41 | ~41 | The methylene carbon adjacent to the ester. |

| C=O | ~173 | ~173 | The carbonyl carbon of the ester. |

Potential Pharmacological Significance

Visualizations

Chemical Structures of Stereoisomers

Caption: The four stereoisomers exist as two pairs of enantiomers: cis and trans.

Synthetic Workflow

Caption: A generalized workflow for the synthesis and separation of the stereoisomers.

Conclusion

This technical guide has outlined the key considerations for the synthesis, separation, and characterization of the stereoisomers of this compound. A thorough understanding and application of these principles are essential for any research or development program involving this versatile chemical entity. The ability to work with stereochemically pure compounds will undoubtedly accelerate the discovery of new therapeutic agents and fine chemicals.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mriquestions.com [mriquestions.com]

- 7. eijppr.com [eijppr.com]

- 8. hplc.eu [hplc.eu]

- 9. youtube.com [youtube.com]

- 10. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Design, synthesis, and biological evaluation of substituted 2-cyclohexyl-4-phenyl-1H-imidazoles: potent and selective neuropeptide Y Y5-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Racemic (3-hydroxy-cyclohexyl)-acetic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemic (3-hydroxy-cyclohexyl)-acetic acid methyl ester, with the CAS number 86576-86-5, is a cyclohexane derivative featuring both a hydroxyl and a methyl ester functional group.[1][2] This bifunctionality makes it a valuable building block in organic synthesis, particularly for the preparation of more complex molecules in the pharmaceutical and fragrance industries. The cyclohexane ring provides a non-aromatic, conformationally flexible scaffold, while the hydroxyl and ester moieties offer reactive sites for a variety of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, compiled to assist researchers in its effective utilization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of racemic (3-hydroxy-cyclohexyl)-acetic acid methyl ester is presented below. It is important to note that while some experimental data for related compounds is available, many of the specific properties for this exact compound are computationally derived.

| Property | Value | Source |

| IUPAC Name | methyl 2-(3-hydroxycyclohexyl)acetate | PubChem[2] |

| CAS Number | 86576-86-5 | ChemicalBook[1], PubChem[2] |

| Molecular Formula | C₉H₁₆O₃ | ChemicalBook[1], PubChem[2] |

| Molecular Weight | 172.22 g/mol | ChemicalBook[1], PubChem[2] |

| Appearance | Light yellow oil (crude product) | ChemicalBook[1] |

| XLogP3-AA | 1.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

| Exact Mass | 172.109944368 Da | PubChem[2] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[2] |

Synthesis Protocol

The synthesis of racemic (3-hydroxy-cyclohexyl)-acetic acid methyl ester is most commonly achieved through the reduction of the corresponding ketone, (3-oxo-cyclohexyl)-acetic acid methyl ester. A detailed experimental protocol based on a patented synthesis is provided below.[1]

Experimental Protocol: Reduction of (3-Oxo-cyclohexyl)-acetic acid methyl ester

Materials:

-

(3-Oxo-cyclohexyl)-acetic acid methyl ester

-

Tetrahydrofuran (THF)

-

Ethanol (EtOH)

-

Sodium borohydride (NaBH₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (3-Oxo-cyclohexyl)-acetic acid methyl ester (e.g., 240 mg, 1.39 mmol) in a mixture of THF (5 ml) and ethanol (5 ml) in a round-bottom flask.[1]

-

Cool the solution to 0-5 °C using an ice bath.[1]

-

Slowly add sodium borohydride (e.g., 79 mg, 2.09 mmol) to the cooled solution while stirring.[1]

-

Remove the ice bath and continue stirring the reaction mixture at room temperature for 1 hour.[1]

-

Quench the reaction by carefully adding a saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[1]

-

Combine the organic extracts and wash with brine.[1]

-

Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.[1]

-

The crude product is obtained as a light yellow oil and can be used in subsequent steps without further purification.[1]

Spectroscopic Characterization

¹H NMR:

-

A multiplet in the region of 3.5-4.0 ppm corresponding to the proton on the carbon bearing the hydroxyl group.

-

A singlet around 3.6-3.7 ppm for the methyl ester protons.

-

A series of multiplets in the range of 1.0-2.5 ppm for the cyclohexane ring and the methylene protons adjacent to the ester.

¹³C NMR:

-

A peak in the range of 170-175 ppm for the ester carbonyl carbon.

-

A peak around 65-75 ppm for the carbon attached to the hydroxyl group.

-

A signal around 50-55 ppm for the methyl ester carbon.

-

Several signals in the aliphatic region (20-45 ppm) for the remaining cyclohexane and methylene carbons.

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group.

-

A strong absorption peak around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester.

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

-

C-O stretching vibrations around 1000-1300 cm⁻¹.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be expected at m/z = 172.

-

Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, M-31) and the loss of the ester group (-COOCH₃, M-59).[3]

-

Dehydration (loss of H₂O, M-18) is a common fragmentation for alcohols.

Potential Applications

While specific biological activity data for racemic (3-hydroxy-cyclohexyl)-acetic acid methyl ester is limited, derivatives of cyclohexyl acetic acid have been explored for various applications. This suggests that the title compound could serve as a key intermediate in the development of novel molecules with potential biological activities.

-

Agrochemicals: Some cyclohexylacetic acid derivatives have shown fungicidal and insecticidal activity.[4]

-

Pharmaceuticals: The cyclohexane scaffold is present in numerous bioactive molecules. The hydroxyl and ester groups of this compound provide handles for further chemical modifications, making it a potential starting material for drug discovery programs.

Safety and Handling

Racemic (3-hydroxy-cyclohexyl)-acetic acid methyl ester is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection.[2]

-

Response:

-

IF ON SKIN: Wash with plenty of soap and water.[2]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

If skin or eye irritation persists, get medical advice/attention.[2]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[2]

It is essential to handle this chemical in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

An Investigator's Guide to Characterizing the Biological Activity of Novel Chemical Entities: A Case Study on Methyl 2-(3-hydroxycyclohexyl)acetate

Abstract: The quest for novel therapeutics is a journey into the unknown, often beginning with a single, uncharacterized small molecule. This guide provides a comprehensive framework for elucidating the biological activity of such a compound, using Methyl 2-(3-hydroxycyclohexyl)acetate (CAS: 86576-86-5) as a case study. While this specific molecule currently lacks documented biological activity in published literature, its structural features—a cyclohexyl ring, a hydroxyl group, and a methyl ester—present a compelling starting point for investigation. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap that blends foundational theory with actionable, detailed protocols. We will navigate the logical progression from initial physicochemical assessment and safety profiling to primary screening, mechanism of action studies, and considerations for future in vivo validation.

Introduction: The Subject Molecule

This compound is a small organic compound whose potential in a biological context remains unexplored. The first step in any investigation is to thoroughly understand the molecule's fundamental properties. These characteristics are not merely descriptive; they are predictive, offering crucial insights into the compound's potential bioavailability, metabolic stability, and interaction with biological systems.

The presence of a cyclohexyl ring is notable. In medicinal chemistry, this moiety is frequently employed as a bioisostere for phenyl or t-butyl groups. Its three-dimensional nature can offer more extensive contact points with a target protein compared to a flat aromatic ring, potentially improving binding affinity and specificity. The hydroxyl and methyl ester functionalities introduce polarity and potential sites for metabolic activity (e.g., hydrolysis by esterases), which are critical considerations for pro-drug strategies and pharmacokinetic profiling.

Physicochemical Properties

A summary of the key computed properties of this compound is presented below. These parameters are essential for preliminary assessment against established criteria for drug-likeness, such as Lipinski's Rule of Five.

| Property | Value | Source | Significance in Drug Discovery |

| CAS Number | 86576-86-5 | [][2][3] | Unique chemical identifier for database tracking. |

| Molecular Formula | C₉H₁₆O₃ | [3] | Defines the elemental composition. |

| Molecular Weight | 172.22 g/mol | [3] | Influences diffusion and transport across membranes (<500 Da is favorable). |

| XLogP3 (LogP) | 1.1 | [3] | A measure of lipophilicity; impacts solubility, absorption, and membrane permeability. |

| Hydrogen Bond Donors | 1 | [3] | The hydroxyl (-OH) group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 3 | [3] | The hydroxyl and two ester oxygens can accept hydrogen bonds. |

| Rotatable Bonds | 3 | [3] | Relates to conformational flexibility, which can impact target binding. |

Based on this profile, the compound adheres to Lipinski's rules, suggesting it possesses physicochemical properties that are favorable for a potential orally administered drug.

The Investigative Workflow: A Staged Approach

Without pre-existing data, a logical, tiered approach is required to efficiently screen for activity while minimizing resource expenditure. The following workflow is designed to first establish safety, then screen broadly for activity, and finally, delve into the specific mechanism of any observed "hit."

Caption: A proposed workflow for characterizing a novel chemical entity.

Phase 1: In Vitro Safety & Cytotoxicity Profiling

Causality: Before investigating therapeutic efficacy, it is paramount to determine the compound's inherent toxicity. This step defines the concentration range for subsequent experiments, ensuring that any observed biological effect is not simply a consequence of cell death. A broad-spectrum cytotoxicity assay is the cornerstone of this initial safety assessment.[4]

Protocol: Cell Viability Assessment via CellTiter-Glo® Luminescent Assay

This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound across various cell lines.

Materials:

-

Cell Lines: HepG2 (human liver carcinoma), HeLa (human cervical cancer), NIH-3T3 (mouse embryonic fibroblast).

-

Culture Medium (DMEM or appropriate), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

-

This compound, sterile DMSO.

-

CellTiter-Glo® 2.0 Luminescent Cell Viability Assay Kit.

-

Sterile, opaque-walled 96-well microplates.

-

Multichannel pipette, plate reader with luminescence detection.

Procedure:

-

Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture medium to yield final concentrations ranging from 100 µM to ~0.2 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.[5]

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

Assay Execution:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Phase 2: Primary Biological Screening

Rationale: If the compound is not broadly cytotoxic at reasonable concentrations (<50 µM), it can be advanced to primary screening assays. The choice of assays should be guided by structural alerts or strategic research goals. Given the compound's structure, investigating its potential anti-inflammatory or antimicrobial properties is a logical starting point.[6][7]

Proposed Screen: Anti-Inflammatory Activity

Hypothesis: Many natural and synthetic compounds containing cyclohexyl moieties exhibit anti-inflammatory properties. We can test if this compound can suppress the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).

Key Assay: Measurement of Nitric Oxide (NO) production using the Griess Reagent System.

Protocol:

-

Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined in Phase 1) for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. A significant reduction in NO production compared to the LPS-only control indicates potential anti-inflammatory activity.

Phase 3: Mechanism of Action (MoA) Elucidation

Scenario: Imagine the primary screen reveals that our compound significantly reduces NO production in LPS-stimulated macrophages.

Expertise-Driven Logic: The production of inducible nitric oxide synthase (iNOS), the enzyme responsible for this NO burst, is primarily controlled by the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Therefore, a logical next step is to investigate whether the compound interferes with this pathway.

Hypothetical MoA: Inhibition of the NF-κB Pathway

The canonical NF-κB pathway is a central mediator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by LPS, a cascade of phosphorylation events leads to the degradation of IκBα, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS.

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Protocol: Western Blot for Phospho-IκBα